(+/-)-cis-3-Aminooctanoic acid hydrochloride
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Overview
Description
(+/-)-cis-3-Aminooctanoic acid hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural and functional properties. This compound is a derivative of amino acids, which are the building blocks of proteins. The presence of both amino and carboxylic acid functional groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-cis-3-Aminooctanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as octanoic acid derivatives.
Hydrochloride Formation: The final step involves the conversion of the free amine into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(+/-)-cis-3-Aminooctanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide.
Reducing Agents: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield keto acids, while reduction can produce alcohols.
Scientific Research Applications
(+/-)-cis-3-Aminooctanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (+/-)-cis-3-Aminooctanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to bind to enzymes and receptors, influencing biochemical processes. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-Aminopropanoic acid: Another amino acid derivative with similar functional groups.
4-Aminobutanoic acid: Known for its role as a neurotransmitter in the central nervous system.
6-Aminohexanoic acid: Used in the synthesis of polymers and as a precursor for various chemical reactions.
Uniqueness
(+/-)-cis-3-Aminooctanoic acid hydrochloride is unique due to its specific structural configuration and the presence of both amino and carboxylic acid groups in a cis arrangement. This configuration can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-aminooctanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-2-3-4-5-7(9)6-8(10)11;/h7H,2-6,9H2,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLIUTNDKHFNDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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